SCH900353, now known as MK-8353, is a novel compound developed as an orally bioavailable inhibitor of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This compound is classified as a dual mechanism ERK inhibitor, specifically targeting activated forms of ERK1 and ERK2. The development of SCH900353 was driven by the need for effective treatments for various cancers, particularly those with BRAF or RAS mutations.
SCH900353 was initially synthesized as part of a research initiative to explore the potential of ERK inhibitors in cancer therapy. It belongs to the class of small-molecule inhibitors that selectively inhibit the activity of ERK1 and ERK2, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is known to regulate numerous cellular processes, including proliferation, differentiation, and survival, making it a significant target in oncology.
The synthesis of SCH900353 involved several key steps to ensure its bioavailability and potency. The compound was designed to exhibit improved pharmacokinetic properties compared to its predecessor, SCH772984. The synthesis process included:
The compound's synthesis was optimized to enhance its stability and absorption when administered orally, which is crucial for patient compliance in clinical settings.
The molecular structure of SCH900353 features a complex arrangement that enables its selective binding to ERK1 and ERK2. Key structural elements include:
The compound has been characterized with detailed data on its molecular weight, which is approximately 450 g/mol, and its chemical formula is C22H25ClF3N5O2.
SCH900353 undergoes specific chemical reactions that facilitate its interaction with ERK proteins:
The detailed kinetics of these reactions have been studied extensively to determine the inhibitor's efficacy across various concentrations.
The mechanism by which SCH900353 exerts its therapeutic effects involves several critical processes:
In preclinical studies, SCH900353 demonstrated significant antitumor activity against cell lines harboring BRAF V600 mutations and RAS mutations, highlighting its potential as a targeted cancer therapy.
SCH900353 exhibits several notable physical and chemical properties:
These properties are essential for developing effective drug formulations that ensure optimal delivery and efficacy in patients.
SCH900353 has been primarily investigated for its applications in oncology:
Clinical trials have been initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, particularly those with specific genetic mutations affecting the RAS-ERK pathway.
The extracellular signal-regulated kinases 1 and 2 (ERK1/2), encoded by the MAPK3 and MAPK1 genes, serve as the terminal effectors within the evolutionarily conserved RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway functions as a central cellular signaling hub, integrating extracellular stimuli to regulate fundamental processes including proliferation, differentiation, survival, and apoptosis [4] [9]. Under physiological conditions, MAPK pathway activity is transient and tightly controlled through negative feedback mechanisms involving dual-specificity phosphatases (DUSPs), scaffold proteins, and cross-talk with other pathways [4] [6]. However, oncogenic mutations in upstream components—particularly RAS (≈30% of all cancers) and BRAF (≈8% of all cancers)—result in constitutive ERK1/2 activation [6] [9].
Persistent ERK1/2 signaling drives tumorigenesis through multiple mechanisms:
Table 1: Prevalence of Oncogenic Mutations in MAPK Pathway Components Across Solid Tumors [6]
Tumor Type | RAS Mutation (%) | BRAF Mutation (%) | MEK Mutation (%) |
---|---|---|---|
Melanoma | 15–29 | 50–60 | 3–8 |
Colorectal Cancer | 34.1 | 5–20 | <3 |
Low-Grade Serous Ovarian Cancer | 27–36 | 33–50 | N/R |
Non-Small Cell Lung Cancer | 12–30 | 4 | N/R |
Thyroid Cancer | 9–27 | 45–69 | N/R |
Therapeutic targeting of upstream MAPK components (BRAF, MEK) has demonstrated clinical efficacy in BRAF-mutant malignancies. However, treatment is frequently limited by acquired and intrinsic resistance. Key resistance mechanisms include:
Dual-mechanism ERK inhibitors represent a strategic solution to these challenges. Unlike BRAF or MEK inhibitors, which primarily suppress pathway activation upstream of ERK, dual inhibitors like SCH900353 simultaneously:
This approach theoretically suppresses both canonical pathway activity and escape mechanisms that reactivate ERK, making it effective against tumors resistant to BRAF/MEK inhibitors.
SCH900353 (MK-8353) is an orally bioavailable, highly selective small-molecule inhibitor of ERK1 and ERK2 kinases. It represents a significant advancement in targeting the MAPK pathway due to its unique dual mechanism and pharmacokinetic profile [3] [7] [8]:
Table 2: In Vitro Antiproliferative Activity of SCH900353 in BRAF/RAS-Mutant Cell Lines [3] [7]
Cell Line | Tumor Type | Mutation Status | IC₅₀ (nM) |
---|---|---|---|
Colo-205 | Colon Adenocarcinoma | BRAF V600E | 19 |
Malme-3M | Melanoma | BRAF V600E | 21 |
A2058 | Melanoma | BRAF V600D/V600E | 371 |
SK-MEL-28 | Melanoma | BRAF V600E | Not reported |
NCI-H292 | Lung Mucinoepidermoid | RAS Mutation | 130 |
A-549 | NSCLC | KRAS G12S | 230 |
8505C | Anaplastic Thyroid | BRAF V600E | 210 |
SW-626 | Ovarian Adenocarcinoma | BRAF Mutation | 108 |
Preclinical studies demonstrated that SCH900353 (60 mg/kg orally, twice daily) induced ≥50% tumor growth inhibition or regression in 83% of xenograft models, including BRAF-mutant (Colo-205, SK-MEL-28) and RAS-mutant (Calu-6, MIA PaCa-2) tumors [7] [8]. This broad activity profile positions SCH900353 as a promising therapeutic option for cancers resistant to first-generation MAPK inhibitors. Clinically, SCH900353 has progressed to Phase I evaluation (NCT01358331) as a single agent in advanced solid tumors and is under investigation in combination with the PD-1 inhibitor pembrolizumab (NCT02972034) for advanced colorectal cancer [8]. Its development marks a shift toward targeting terminal effectors to overcome the adaptability of cancer signaling networks.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7